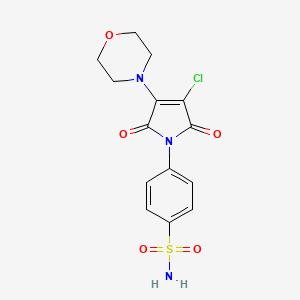

4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(3-chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O5S/c15-11-12(17-5-7-23-8-6-17)14(20)18(13(11)19)9-1-3-10(4-2-9)24(16,21)22/h1-4H,5-8H2,(H2,16,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGCHVMHAMXBOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core structures followed by their functionalization. One common route involves the chlorination of a pyrrole derivative, followed by the introduction of the morpholine ring through nucleophilic substitution. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

Substitution: The chlorine atom in the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein binding.

Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with two structurally related benzenesulfonamide derivatives from the literature.

N-(4,6-Dimethylpyrimidin-2-yl)-4-(2,5-dioxopyrrol-1-yl)benzenesulfonamide (CID 1116832)

- Molecular Formula : C₁₆H₁₄N₄O₄S

- Molar Mass : 370.37 g/mol

- Benzenesulfonamide linked to a 4,6-dimethylpyrimidin-2-yl group.

4-(3-{[1-(4-Chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide (CAS 641597-58-2)

- Molecular Formula : C₂₂H₁₉ClN₄O₄S

- Molar Mass : 470.93 g/mol

- Key Features :

- Pyrrole substituents: 2,5-dimethyl and a complex imidazolidinylidene-chlorophenyl group at position 3.

- The imidazolidinylidene group introduces a fused bicyclic system, increasing rigidity and molar mass.

- The 4-chlorophenyl moiety adds lipophilicity, which may enhance membrane permeability compared to the target compound’s morpholine group.

- Structural Implications : The extended conjugated system and chlorophenyl group could lead to distinct electronic properties and receptor interactions .

Data Table: Comparative Analysis

Research Findings and Implications

Physicochemical Properties

- Solubility : The morpholine group in the target compound likely improves aqueous solubility compared to the pyrimidine (CID 1116832) and chlorophenyl (CAS 641597-58-2) derivatives, which are more lipophilic .

- Electronic Effects : The electron-withdrawing chloro substituent in the target compound may reduce electron density on the pyrrole ring, contrasting with the electron-donating methyl groups in CAS 641597-58-2.

Biological Activity

The compound 4-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)benzenesulfonamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a morpholine ring, a chlorinated phenyl group, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 365.83 g/mol. The following table summarizes its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆ClN₃O₄S |

| Molecular Weight | 365.83 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cancer progression and inflammation pathways. The sulfonamide group is known for its ability to form hydrogen bonds with active sites on target proteins, enhancing its inhibitory effects.

Anticancer Activity

Research indicates that This compound exhibits significant anticancer properties. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Study on Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers (caspase activation) .

- Inflammation Model : In an animal model of acute inflammation, administration of the compound significantly reduced paw swelling and levels of inflammatory markers compared to control groups .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar sulfonamide derivatives:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| Sulfanilamide | Moderate | High |

| N-[3-(3-Chloro-4-morpholin-4-yl)phenyl]acetamide | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.